molecular formula C8H18N6 B1402120 N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide CAS No. 203194-74-5

N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide

Cat. No.: B1402120
CAS No.: 203194-74-5
M. Wt: 198.27 g/mol
InChI Key: UWZTYRRWVCNPDX-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an amino(imino)methyl group and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide typically involves the reaction of 4-ethylpiperazine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, distillation, or chromatography. The final product is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.

    Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to reflux.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs targeting specific diseases.

    Industry: Utilized in the manufacturing of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide
  • N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide
  • N-[amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide

Uniqueness

N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and improved stability under various conditions. Its unique structure also allows for selective binding to specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(diaminomethylidene)-4-ethylpiperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N6/c1-2-13-3-5-14(6-4-13)8(11)12-7(9)10/h2-6H2,1H3,(H5,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZTYRRWVCNPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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